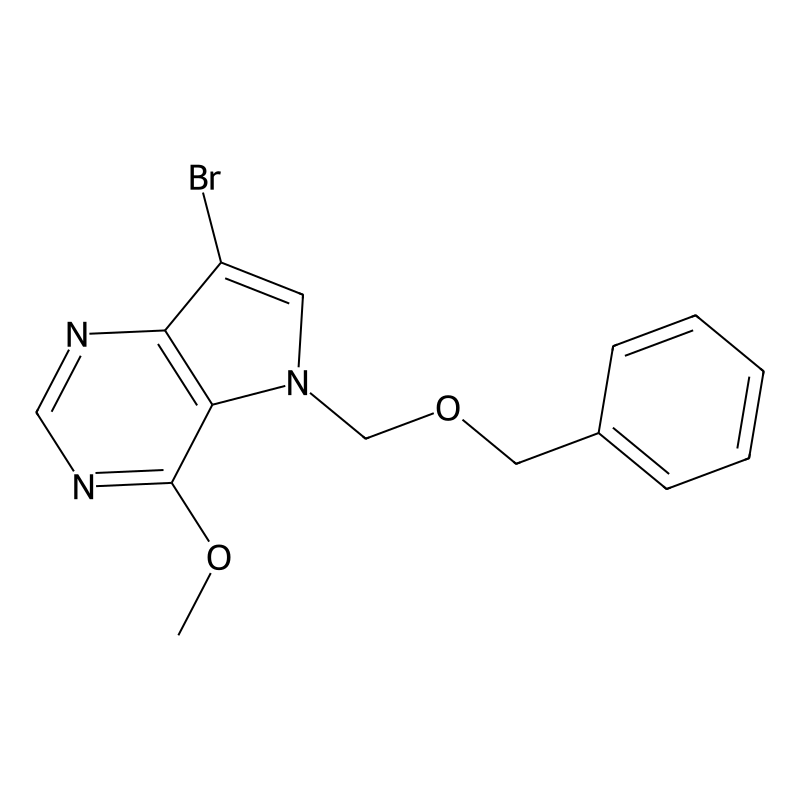

5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic synthesis

The molecule contains a benzyloxymethyl protecting group, which is commonly used in organic synthesis to protect alcohols during reactions. The presence of this group suggests BB32-1023 may be a precursor or intermediate in the synthesis of more complex molecules .

Medicinal chemistry

The pyrrolo[3,2-d]pyrimidine core structure is present in several bioactive molecules, including some with antitumor and antiviral properties . Further research is needed to determine if BB32-1023 possesses any similar biological activity.

Chemical building block

Companies like ChemDiv sell BB32-1023 as a "building block" , suggesting it may be a useful starting material for the synthesis of more complex molecules with potential applications in drug discovery or materials science.

5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core. Its molecular formula is C15H14BrN3O2, and it has a molecular weight of approximately 348.2 g/mol. The compound is characterized by the presence of a benzyloxymethyl group at the 5-position, a bromine atom at the 7-position, and a methoxy group at the 4-position of the pyrrolo ring system. This unique structure contributes to its potential biological activity and makes it an interesting subject for research in medicinal chemistry.

The chemical reactivity of 5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine can be attributed to its functional groups. The bromine atom can serve as a leaving group in nucleophilic substitution reactions, while the methoxy group can undergo demethylation under specific conditions. Additionally, the benzyloxymethyl group can be cleaved to yield other derivatives through hydrolysis or reduction reactions.

Research indicates that compounds similar to 5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine exhibit significant biological activities, including inhibition of nucleoside phosphorylases and hydrolases, which are crucial in nucleic acid metabolism. Such activities suggest potential applications in treating viral infections or cancer by disrupting nucleotide synthesis pathways .

The compound has potential applications in pharmaceuticals due to its biological activity. It may serve as a lead compound in drug development aimed at targeting nucleoside metabolism. Furthermore, its unique structure could be explored for developing novel therapeutic agents against various diseases, including cancer and viral infections.

Interaction studies involving 5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine focus on its binding affinity to various biological targets. Preliminary studies suggest that this compound may interact with enzymes involved in nucleotide metabolism, potentially leading to inhibition of cellular proliferation in certain cancer cell lines. Further research is necessary to elucidate its mechanism of action and specificity towards different targets.

Several compounds share structural similarities with 5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine. These include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine | Lacks benzyloxymethyl group | Simplified structure may lead to different biological activity |

| 5-(phenylmethoxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine | Contains phenyl instead of benzyl | Potentially different pharmacokinetics |

| 5-(benzyloxy)methyl-7-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine | Chlorine instead of bromine | Different reactivity profile |

These comparisons highlight the unique attributes of 5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine in terms of its reactivity and potential biological applications compared to similar compounds.

Pyrrolo[3,2-d]pyrimidines belong to the broader class of 7-deazapurines, which emerged in the mid-20th century as analogs of purine nucleobases. Early work focused on their role as antimetabolites, with compounds like toyocamycin demonstrating antiviral and antitumor properties. The discovery of kinase inhibition by pyrrolopyrimidines in the 1990s, exemplified by the JAK inhibitor ruxolitinib, marked a turning point, driving synthetic innovations to diversify substitution patterns. The introduction of halogen atoms, such as bromine at the 7-position, became a strategic modification to enhance binding affinity and metabolic stability, as seen in 5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine.

Significance in Heterocyclic Compound Research

Pyrrolo[3,2-d]pyrimidines occupy a critical niche in heterocyclic chemistry due to their planar, aromatic structure and ability to mimic purines in biological systems. The benzyloxymethyl group at the 5-position introduces steric bulk and lipophilicity, facilitating membrane permeability, while the methoxy group at the 4-position modulates electronic effects on the pyrimidine ring. Bromination at the 7-position, as in this compound, is a key strategy to block metabolic oxidation and improve pharmacokinetic profiles. These features make pyrrolo[3,2-d]pyrimidines versatile scaffolds for targeting ATP-binding pockets in kinases.

Research Objectives and Theoretical Framework

The primary objectives in studying 5-(benzyloxymethyl)-7-bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine include:

- Optimizing synthetic routes for high yield and purity.

- Elucidating structure-activity relationships (SAR) for kinase inhibition.

- Evaluating its potential as a dual inhibitor of oncogenic signaling pathways.

Theoretical frameworks draw from frontier molecular orbital (FMO) theory to predict reactivity and density functional theory (DFT) calculations to model binding interactions with kinase targets.

Relationship to Broader Pyrimidine Chemistry

This compound extends traditional pyrimidine chemistry by incorporating a pyrrole ring, which alters electron distribution and hydrogen-bonding capacity. Compared to simpler pyrimidines, the fused system exhibits enhanced aromatic stabilization and greater resistance to enzymatic degradation. The methoxy group at C4 mimics the oxygen of thymine, while the bromine at C7 introduces a halogen bond donor site, a feature exploited in kinase inhibitor design.